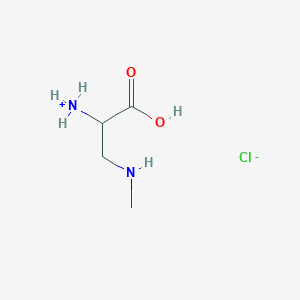

2-Amino-3-(methylamino)propanoic acid hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-3-(methylamino)propanoic acid hydrochloride involves starting from α-acetamidoacrylic acid and [15N]-methylamine. This process, detailed by Hu and Ziffer (1990), includes enantioselective hydrolysis mediated by the enzyme Acylase 1, yielding (R)-BMAA and the (S)-α-acetamido derivative, with subsequent acid hydrolysis yielding (S)-BMAA (Hu & Ziffer, 1990).

Molecular Structure Analysis

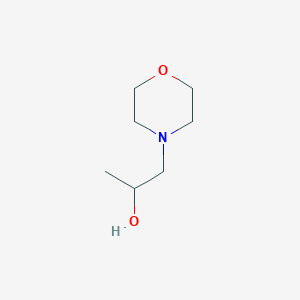

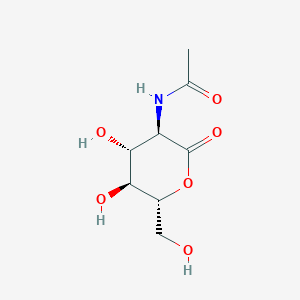

The molecular structure of 2-Amino-3-(methylamino)propanoic acid hydrochloride is characterized by its amino and methylamino functional groups attached to a propanoic acid backbone. This structure contributes to its biological activity and interaction with biological systems. While specific studies on the crystal structure are scarce within the provided citations, the molecular configuration plays a crucial role in its neurotoxic effects and bioavailability.

Chemical Reactions and Properties

2-Amino-3-(methylamino)propanoic acid hydrochloride participates in various chemical reactions, including those that highlight its role as a neurotoxin. It has been linked through cycad use and consumption with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region (Duncan et al., 1991).

Applications De Recherche Scientifique

Application

“2-Amino-3-(methylamino)propanoic acid (BMAA)” is a neurotoxic, excitatory amino acid which has been linked through cycad use and consumption with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region .

Method of Application

To evaluate its kinetics and uptake, BMAA (25-400 mg/kg) was administered to rats, either acutely or chronically, and then plasma and brain concentrations were determined at various times thereafter by combined gas chromatography mass spectrometry .

Results

After single dose i.v. injection, BMAA was cleared from plasma in a rapid distribution phase(V1 6 liters/kg) followed by a slower elimination phase(t1,1 day). Brain uptake was limited by a low blood-brain barrier permeability- surface area product of 2 to 5 x 10ml/sec/g. Brain BMAA levels peaked within 8 hr after injection, and then declined with a t1, similar to that of plasma .

Bioavailability Study in Primates

Application

“2-Amino-3-(methylamino)propanoic acid (BMAA)” has been used in bioavailability studies in primates .

Method of Application

Stable isotopic forms of BMAA were administered to cynomolgous monkeys, both intravenously and orally. Both forms of BMAA were then quantified in a 48-hour urine sample by gas chromatography-mass spectrometry (GC/MS) .

Results

Following oral dosing, 80% of the administered BMAA was absorbed into the systemic circulation .

Synthesis of Pharmaceuticals

“(S)-2-Amino-3-(methylamino)propanoic acid hydrochloride” is an amino acid that is synthetically prepared. It is used in the synthesis of pharmaceuticals and has been shown to be a precursor for the production of (S)-3-amino-1,4-dihydropyridine .

Skin Care Products

A similar compound, “3-(Methylamino)propionic acid”, is commonly found in skin care products to shrink pores .

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYGASOGLSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(methylamino)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.